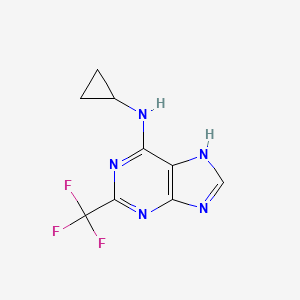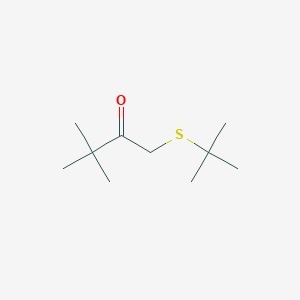
2-(Methylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylsulfonyl)benzamide is an organic compound with the molecular formula C8H9NO3S It is a derivative of benzamide, where a methanesulphonyl group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Methylsulfonyl)benzamide can be synthesized through several methods. One common approach involves the reaction of benzamide with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. This ensures higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methanesulphonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces sulfides .
Aplicaciones Científicas De Investigación
2-(Methylsulfonyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Methylsulfonyl)benzamide involves its interaction with specific molecular targets. The methanesulphonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: The parent compound, which lacks the methanesulphonyl group.
Methanesulfonamide: A related compound with a similar sulfonyl group but different structure.
Sulfonylureas: A class of compounds with similar sulfonyl groups used in medicinal chemistry.
Uniqueness
2-(Methylsulfonyl)benzamide is unique due to the presence of both the benzamide and methanesulphonyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds .
Propiedades
Fórmula molecular |
C8H9NO3S |
|---|---|
Peso molecular |
199.23 g/mol |
Nombre IUPAC |
2-methylsulfonylbenzamide |
InChI |
InChI=1S/C8H9NO3S/c1-13(11,12)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H2,9,10) |
Clave InChI |
CJKJNTJPOYSDQL-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=CC=C1C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Hydroxy-2-methyl-[1,6]naphthyridine-7-carboxylic acid methyl ester](/img/structure/B8380099.png)

![Phthalazine, 6-chloro-1-[1-(trifluoromethyl)cyclopropyl]-](/img/structure/B8380119.png)
![2-[4-(2-Hydroxyethyl)-piperazin-1-yl]-thiazole-5-carboxylic acid methyl ester](/img/structure/B8380132.png)
![cis-3-{[Benzyl(methyl)amino]methyl}cyclobutanol](/img/structure/B8380140.png)



![2-[(4-chlorophenyl)methoxy]ethyl methanesulfonate](/img/structure/B8380177.png)



